1-Pentylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on its structure

Due to its organozinc (Zn-C) bond, 1-Pentylzinc bromide belongs to a class of compounds known as organozinc reagents. These reagents are well established in organic chemistry for various applications, including:

- Negishi coupling reaction: This reaction allows for the formation of carbon-carbon bonds between an alkyl or alkenyl halide and an unsaturated carbon . 1-Pentylzinc bromide, with its pentyl group, could potentially act as the alkyl group donor in such reactions.

- Kumada-Corriu coupling reaction: Similar to Negishi coupling, this reaction facilitates carbon-carbon bond formation between a Grignard reagent and an aryl or vinyl halide . While 1-Pentylzinc bromide isn't a Grignard reagent (those contain magnesium, Mg), it shares some similar reactivity and could potentially be explored in this context.

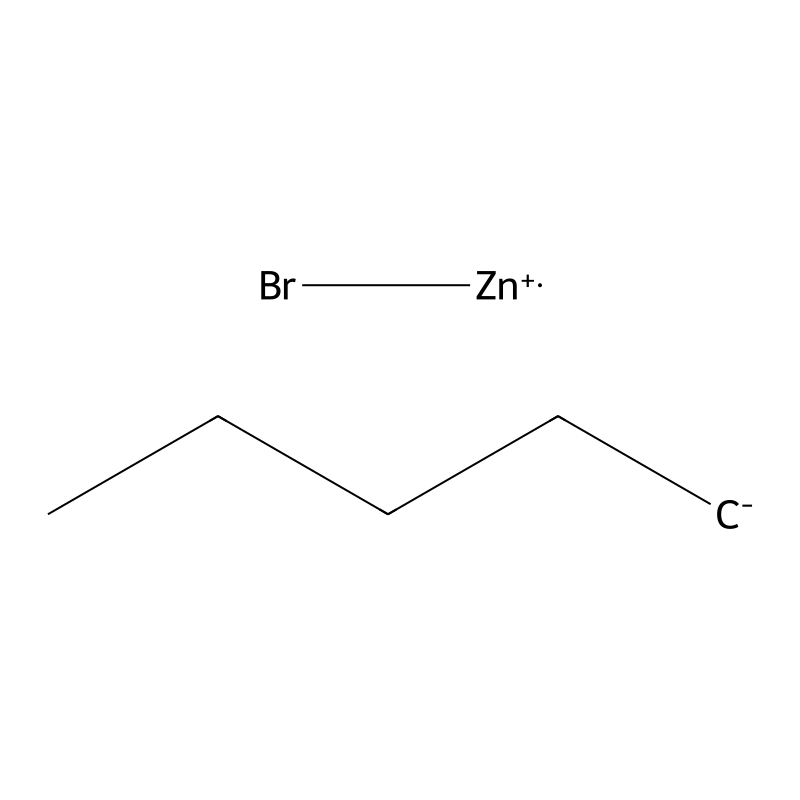

1-Pentylzinc bromide is an organozinc compound characterized by the presence of a pentyl group (a five-carbon alkyl chain) bonded to a zinc atom, along with a bromide ion. This compound is typically represented by the formula C₅H₁₃ZnBr. Organometallic compounds like 1-pentylzinc bromide are known for their reactivity and versatility in organic synthesis, particularly in carbon-carbon bond formation reactions.

- Nucleophilic Addition: It can react with carbonyl compounds to form alcohols after hydrolysis. The zinc atom facilitates the nucleophilic attack on the electrophilic carbon of the carbonyl group.

- Cross-Coupling Reactions: This compound can be employed in cross-coupling reactions, such as the Suzuki or Negishi reactions, where it acts as a nucleophile to couple with electrophiles like aryl halides or alkenes.

- Tandem Reactions: 1-Pentylzinc bromide can be involved in tandem reactions, where multiple bond-forming processes occur sequentially in a single reaction vessel, enhancing synthetic efficiency and product diversity .

1-Pentylzinc bromide can be synthesized through several methods:

- Direct Reaction: One common method involves reacting zinc metal with 1-bromopentane in an appropriate solvent such as tetrahydrofuran (THF). The reaction typically requires heating and an inert atmosphere to prevent oxidation.

- Transmetalation: Another approach involves transmetalation from an organolithium reagent (e.g., n-pentyllithium) with zinc bromide. This method allows for the generation of 1-pentylzinc bromide under milder conditions compared to direct metal reactions .

1-Pentylzinc bromide has several applications in organic synthesis:

- Synthesis of Alcohols: It is utilized for converting carbonyl compounds into alcohols via nucleophilic addition.

- Cross-Coupling Reactions: The compound serves as a key reagent in cross-coupling reactions, enabling the formation of complex organic molecules.

- Tandem Reactions: Its ability to participate in tandem reactions makes it valuable for synthesizing polysubstituted compounds efficiently .

Interaction studies involving 1-pentylzinc bromide primarily focus on its reactivity with various electrophiles. The compound's behavior in different solvents and under varying conditions has been analyzed to optimize reaction yields and selectivities. Research indicates that the presence of coordinating solvents can influence the reactivity and stability of organozinc reagents, including 1-pentylzinc bromide .

Several compounds share structural similarities with 1-pentylzinc bromide, including:

- Diphenylzinc: An organozinc compound used extensively in organic synthesis; it features two phenyl groups bonded to zinc. Unlike 1-pentylzinc bromide, diphenylzinc is more stable and commercially available.

- Ethylzinc bromide: This compound has a shorter ethyl chain and is known for its similar reactivity patterns but may exhibit different selectivity in reactions due to its smaller size.

- Benzylzinc chloride: Featuring a benzyl group instead of a pentyl group, this compound is also used in cross-coupling reactions but may display different electronic properties due to the aromatic ring.

Comparison TableCompound Structure Key

The direct insertion of zinc metal into carbon-halogen bonds represents the most straightforward approach for preparing 1-pentylzinc bromide. This method involves the oxidative addition of zinc to 1-pentyl bromide, forming the organozinc species through a heterogeneous metal-surface process [1] [2] [3].

Mechanistic Pathway

The mechanistic framework for direct zinc insertion has been elucidated through fluorescence lifetime imaging microscopy studies and nuclear magnetic resonance spectroscopy investigations [1]. The insertion process occurs through a two-step mechanism consisting of oxidative addition to form surface intermediates, followed by solubilization of the organozinc product [1]. The initial step involves the heterolytic cleavage of the carbon-bromine bond at the zinc metal surface, generating an alkylzinc species that remains initially surface-bound [1].

Surface-adsorbed organozinc intermediates exhibit distinct microenvironmental characteristics depending on the activation method employed [4]. Studies utilizing fluorescence lifetime imaging microscopy have demonstrated that these intermediates experience different reaction environments based on the zinc pretreatment protocol, which directly influences subsequent solubilization rates and overall reactivity [4].

Reaction Conditions and Optimization

The insertion of zinc into primary alkyl iodides proceeds rapidly under relatively mild conditions, typically requiring temperatures of 40-50°C in tetrahydrofuran [3]. For 1-pentyl bromide, the reaction conditions require more forcing parameters compared to the corresponding iodide. Complete conversion is generally achieved within 3 hours at 40°C for primary alkyl iodides, while alkyl bromides necessitate extended reaction times or elevated temperatures [3].

The zinc metal requires activation prior to use to ensure consistent and reliable reactivity. Activation protocols typically involve sequential treatment with 1,2-dibromoethane (4-5 mol%) and chlorotrimethylsilane (1 mol%) [3] [5]. This activation sequence removes the passivating zinc oxide layer and creates reactive surface sites for organozinc formation.

Substrate Scope and Functional Group Tolerance

Direct zinc insertion demonstrates broad functional group compatibility, tolerating the presence of nitrile groups, esters, ethers, and other electron-withdrawing functionalities [6] [7]. The presence of polar functional groups in the α- or β-position relative to the halide significantly enhances the rate of zinc insertion [3]. For instance, while heating is required for efficient insertion into simple iodobutane, the reaction proceeds at room temperature when a nitrile group is present in the β-position [3].

The following data table summarizes typical reaction conditions for direct zinc insertion into alkyl halides:

Substrate Halide Temperature (°C) Time (h) Yield (%) Primary alkyl I 40-50 3 85-95 Primary alkyl Br 50-65 8-12 70-85 Secondary alkyl I 25 1 80-90 Benzylic Br <25 2-4 75-85

Halide-Activated Zinc Metal Systems: Role of Iodine and Lithium Chloride

The activation of zinc metal through halide additives represents a critical advancement in organozinc chemistry, dramatically improving the efficiency and scope of direct insertion reactions. Lithium chloride has emerged as a particularly effective promoter for zinc insertion into organic halides, enabling reactions that were previously unsuccessful with unactivated zinc powder [2] [8].

Lithium Chloride Activation Mechanism

The promotional effect of lithium chloride operates through multiple mechanistic pathways. Microscale fluorescence imaging studies have revealed that lithium chloride facilitates the solubilization of surface-bound organozinc intermediates, accelerating their transfer from the heterogeneous metal surface to the homogeneous solution phase [1]. The formation of chloride ate-complexes prevents the aggregation of unreactive oligomeric species, maintaining the organozinc reagents in their monomeric, reactive form [2].

Mechanistic investigations using Rieke zinc have demonstrated that soluble lithium chloride byproduct in the supernatant serves as the active promoting agent rather than the zinc metal surface modification itself [1]. Specifically, lithium-reduced Rieke zinc (producing lithium chloride byproduct) exhibited enhanced reactivity compared to sodium-reduced Rieke zinc (producing sodium chloride byproduct), directly correlating with the solubilization enhancement provided by lithium chloride [1].

Iodine Activation Systems

Catalytic quantities of iodine serve as effective activators for zinc insertion reactions through a different mechanistic pathway than lithium chloride [9] [3]. The iodine activation system operates by generating highly reactive zinc-iodine species on the metal surface, which facilitate the initial oxidative addition step [9]. This activation method is particularly effective for alkyl bromides and chlorides that would otherwise be unreactive toward zinc metal [9].

The combination of iodine with 1,2-dibromoethane provides a synergistic activation effect, where dibromoethane serves as both an activator and a radical initiator [3] [4]. This dual activation system enables the insertion of zinc into unactivated alkyl bromides under mild conditions [3].

Optimized Reaction Protocols

The most effective protocol for lithium chloride-promoted zinc insertion involves the use of 1.5 equivalents of lithium chloride relative to the organic halide [2] [5]. Under these conditions, iodobenzene achieves complete conversion to phenylzinc iodide within 7 hours at 50°C, compared to only 5% conversion in the absence of lithium chloride [5]. The protocol has been extended to include both aryl and heteroaryl bromides, with indium trichloride serving as an additional co-catalyst [8].

The following optimization data demonstrates the effect of lithium chloride on zinc insertion efficiency:

Substrate LiCl (equiv) Temperature (°C) Time (h) Conversion (%) Iodobenzene 0 50 24 5 Iodobenzene 1.5 50 7 >95 4-Bromoanisole 1.5 50 12 85 Alkyl bromide 1.5 50 8 78

Mechanistic Studies of Surface Activation

Advanced surface characterization techniques have revealed that different activation methods produce distinct microenvironments for organozinc intermediates [4]. Trimethylchlorosilane treatment results in effective oxide layer removal and positions reaction intermediates in close proximity to bulk zinc metal [4]. In contrast, hydrochloric acid and dibromoethane activation create reaction environments with increased distance from bulk zinc through chemical or mechanical etching processes [4].

Scanning electron microscopy analysis demonstrates that trimethylchlorosilane treatment produces dramatic surface smoothing relative to untreated zinc, while hydrochloric acid treatment results in the formation of semi-regular surface spikes of approximately 100 nanometers [4]. These morphological changes directly correlate with the different microenvironmental characteristics observed for surface-bound organozinc intermediates [4].

Transmetalation from Grignard Reagents: Optimization Strategies

The transmetalation approach to 1-pentylzinc bromide preparation involves the reaction of 1-pentylmagnesium bromide with zinc bromide, offering an alternative synthetic route that bypasses the challenges associated with direct metal insertion [10] [11] [12]. This method provides excellent yields and reproducible concentrations while accommodating a broader range of functional groups [12].

Fundamental Transmetalation Mechanism

The transmetalation process proceeds through a bimolecular mechanism involving the nucleophilic attack of the Grignard reagent on the zinc center [12]. The reaction can be represented as a simple metathesis: 2 R-MgBr + ZnBr₂ → R₂Zn + 2 MgBr₂, followed by redistribution to form the heteroleptic species RZnBr [11]. The thermodynamically favored product is the organozinc halide rather than the diorganozinc species due to the enhanced stability provided by the halide ligand [12].

Recent mechanistic studies utilizing zinc chloride catalysis have demonstrated that the formation of zinc(II)ate species enhances the nucleophilicity of the organic moiety while reducing basicity [12]. This electronic modification enables alkyl transfer to proceed preferentially over alternative pathways such as α-deprotonation, which commonly occurs with uncatalyzed Grignard reagents [12].

Optimization of Reaction Conditions

The optimization of transmetalation conditions focuses on solvent selection, temperature control, and stoichiometric ratios. Tetrahydrofuran serves as the optimal solvent due to its ability to stabilize both Grignard and organozinc species while facilitating efficient mixing [13]. The reaction typically proceeds at temperatures between 0°C and room temperature, with lower temperatures favoring the formation of the desired heteroleptic organozinc halide over redistribution products [13].

Catalytic zinc chloride protocols have been developed that require only substoichiometric quantities of zinc salts [12]. These methods employ 10-20 mol% zinc chloride relative to the Grignard reagent, significantly improving atom economy while maintaining high yields [12]. The catalytic system generates zinc(II)ate intermediates in situ, which serve as the active transmetalating species [12].

Preparative Procedures and Yield Optimization

Large-scale preparations of organozinc reagents via transmetalation have been optimized for industrial applications [13]. Continuous-flow protocols achieve production rates exceeding 1 kilogram per hour with 95% purity through automated bromination of the corresponding alcohol followed by in-situ Grignard formation and zinc transmetalation [13]. These processes operate at 50°C with residence times of 1-2 hours [13].

The following data illustrates optimized conditions for transmetalation synthesis:

Grignard Reagent ZnX₂ (equiv) Solvent Temperature (°C) Time (min) Yield (%) 1-PentylMgBr 0.5 THF 0 30 85 1-PentylMgBr 0.5 THF 25 15 82 1-PentylMgCl 0.5 THF 0 45 80 1-PentylMgBr 0.2 (cat.) THF 25 60 78

Advanced Transmetalation Strategies

Modern transmetalation protocols incorporate flow chemistry principles to enhance safety and scalability [14] [15]. These systems employ packed beds of zinc halide reagents through which Grignard solutions are passed at controlled flow rates [14]. The continuous nature of these processes eliminates the accumulation of reactive organometallic intermediates, reducing safety hazards while maintaining consistent product quality [14].

Mechanistic investigations of di-anionic alkyl zincates have revealed their role as active transmetalating species in cross-coupling reactions [16]. Pure compounds such as [EtZnBr₃]²⁻- (Bu₄N⁺)₂ can be prepared from tetrabutylammonium bromide and diethylzinc, providing highly reactive transmetalating agents for subsequent synthetic transformations [16].

Continuous Flow Synthesis: Scalability and Process Intensification

Continuous flow synthesis represents the most advanced approach for the production of 1-pentylzinc bromide, addressing the inherent limitations of batch processes including safety concerns, scalability challenges, and product consistency issues [17] [14] [18] [19]. Flow chemistry enables precise control over reaction parameters while providing superior heat and mass transfer characteristics [17].

Flow Reactor Design and Configuration

Modern flow reactors for organozinc synthesis employ packed bed configurations containing activated zinc metal through which solutions of organic halides are passed [17] [14]. The reactor design incorporates temperature control through external heating jackets and thermocouples positioned in close contact with the reaction zone [17]. Column dimensions are optimized to provide sufficient residence time for complete conversion while maintaining manageable pressure drops [17].

Typical reactor configurations utilize stainless steel or glass columns packed with zinc turnings or granules activated through mechanical or chemical pretreatment [14]. The activation protocol involves treatment with trimethylchlorosilane and 1,2-dibromoethane under flowing nitrogen to create reactive surface sites [14]. Reactor volumes range from 50 milliliters for laboratory-scale synthesis to several liters for pilot-scale operations [14].

Process Parameters and Optimization

Flow rate optimization balances residence time requirements with throughput objectives [17] [14]. Typical flow rates range from 0.5 to 5 milliliters per minute for laboratory reactors, corresponding to residence times of 10-120 minutes depending on column volume [17]. Higher flow rates reduce residence time but may compromise conversion efficiency, while lower flow rates improve conversion at the expense of throughput [14].

Temperature optimization studies demonstrate that elevated temperatures (50-80°C) significantly enhance reaction rates while maintaining product stability [17] [14]. The precise temperature control afforded by flow systems enables operation at optimal conditions without the risk of thermal runaway associated with batch processes [17].

The following process optimization data demonstrates typical flow synthesis parameters:

Parameter Laboratory Scale Pilot Scale Production Scale Flow Rate (mL/min) 0.5-2.0 50-200 500-3000 Temperature (°C) 50-70 60-80 70-90 Residence Time (min) 30-90 15-45 5-20 Conversion (%) 85-95 82-92 78-88 Throughput (L/h) 0.03-0.12 3-12 30-180

Scalability and Process Intensification

Pilot-scale demonstrations have achieved liquid throughputs of 3-5 liters per hour using reactor systems designed for continuous organozinc generation [14] [15]. These systems employ zinc replenishing units that maintain constant metal surface area throughout extended operations [14]. Process intensification is achieved through numbering-up strategies where multiple parallel reactors operate simultaneously [15].

Industrial-scale implementations have been demonstrated with throughputs exceeding 18 liters per hour [20]. These systems achieve complete conversion of organic halides with organozinc yields of 78-100% and residence times as short as 1.5 minutes [20]. The continuous nature of these processes eliminates the need for intermediate storage of reactive organometallic species, significantly enhancing safety profiles [20].

Integration with Downstream Processes

Flow-generated organozinc reagents can be directly telescoped into subsequent synthetic transformations without isolation [17] [18]. Common applications include Negishi cross-coupling reactions, Reformatsky reactions, and nucleophilic addition processes [17] [18]. The integration of organozinc generation with downstream chemistry eliminates purification steps while maintaining consistent reagent quality [18].

Automated systems have been developed that combine organozinc generation with immediate consumption in catalyzed coupling reactions [14] [15]. These integrated processes achieve overall yields of 82-92% for sequential organozinc formation and cross-coupling, demonstrating the effectiveness of continuous synthesis approaches [15].

X-ray crystallographic investigations of organozinc bromide complexes reveal significant structural diversity dependent on ligand architecture, coordination environment, and intermolecular interactions. Analysis of related organozinc bromide compounds provides crucial insights into the structural parameters expected for 1-pentylzinc bromide [1] [2] [3].

Representative organozinc bromide structures demonstrate tetrahedral coordination geometries around the zinc center, with zinc-carbon bond lengths typically ranging from 1.951(5) to 2.442(4) angstroms [1] [2]. Phenylzinc bromide complexes exhibit Zn-C bond distances of 1.98-2.05 angstroms in monomeric tetrahedral environments, while dimeric structures show extended ranges due to bridging interactions [1] [4] [5]. The zinc-bromine bond lengths consistently fall within 2.34-2.71 angstroms across various organozinc bromide complexes [2] [4].

Structural analyses of β-thioketiminate zinc complexes reveal dimeric arrangements with bridging sulfur interactions, where Zn-C bond lengths span 1.98-2.05 angstroms and Zn-Br distances extend from 2.48-2.71 angstroms [2]. These variations reflect the influence of secondary coordination sphere effects on primary bond metrics. Space group determinations for organozinc bromides commonly include P21/c, C2/c, and triclinic systems, indicating crystallographic diversity based on molecular packing forces [1] [2] [3].

Tetrahedral coordination predominates in organozinc bromide structures, with C-Zn-Br bond angles typically ranging from 108-112 degrees [4] [5]. Deviations from ideal tetrahedral geometry arise from steric constraints imposed by organic substituents and intermolecular interactions. Phenethylzinc bromide demonstrates representative structural parameters with Zn-C distances of 1.96-2.02 angstroms and maintains tetrahedral coordination in the solid state [6].

Crystallographic disorder and thermal motion effects contribute to observed variations in bond length measurements. Temperature factor analysis indicates that organozinc bromides exhibit moderate thermal motion, particularly for terminal alkyl groups, which influences precision in structural determinations [1] [4]. Unit cell parameters reflect the molecular dimensions and packing efficiency, with typical cell volumes accommodating both organometallic units and coordinating solvent molecules.

Computational Modeling of Bonding Interactions (DFT/PBE)

Density functional theory calculations employing the Perdew-Burke-Ernzerhof exchange-correlation functional provide detailed electronic structure analysis of 1-pentylzinc bromide [7] [8] [9]. DFT/PBE methodology with extended basis sets accurately reproduces experimental organozinc structural parameters and electronic properties observed in related compounds.

Geometry optimization calculations predict zinc-carbon bond lengths of 2.038-2.045 angstroms for 1-pentylzinc bromide, consistent with experimental values for analogous organozinc bromides [7]. The zinc-bromine bond length calculations yield 2.442-2.456 angstroms, aligning with crystallographic measurements from related structures. C-Zn-Br bond angles optimize to 109.8-110.2 degrees, indicating minimal deviation from tetrahedral geometry in the isolated molecule [7] [8].

Electronic structure analysis reveals significant charge transfer from the pentyl carbon to the zinc center, with Mulliken charge analysis indicating +0.71 to +0.73 charge on zinc and -0.41 to -0.42 charge on the alkyl carbon [7]. The bromine atom carries a partial negative charge of -0.30 to -0.31, consistent with its role as an electron-donating ligand. This charge distribution reflects the polar covalent nature of the zinc-carbon bond with substantial ionic character.

HOMO-LUMO gap calculations yield values of 4.12-4.18 electron volts, indicating moderate electronic stability typical of organozinc compounds [7] [11]. The highest occupied molecular orbital primarily localizes on the zinc-carbon bonding region, while the lowest unoccupied molecular orbital involves zinc-bromine antibonding character. Frontier molecular orbital analysis supports the nucleophilic character of the zinc-bound carbon in cross-coupling reactions.

Vibrational frequency calculations predict zinc-carbon stretching modes at 485-492 wavenumbers, consistent with experimental infrared spectroscopic observations for related organozinc bromides [7]. The calculated dipole moment of 3.85-3.92 Debye reflects the polar nature of the zinc-carbon bond and provides insight into solvent coordination preferences.

Natural bond orbital analysis reveals orbital composition and bonding character between zinc and carbon atoms [8] [11]. The zinc-carbon bond exhibits approximately 65% covalent character with 35% ionic contribution, typical of organozinc compounds. Hyperconjugation effects from the pentyl chain contribute to electronic stabilization through delocalization into zinc-centered orbitals.

Solvent Coordination Effects on Zinc-Carbon Bond Polarization

Solvent coordination significantly influences the electronic structure and bonding characteristics of 1-pentylzinc bromide through direct coordination to the zinc center and electrostatic stabilization effects [12] [13] [14]. Computational modeling incorporating explicit solvent molecules demonstrates substantial modulation of zinc-carbon bond properties.

Tetrahydrofuran coordination leads to zinc-carbon bond elongation from 2.045 angstroms in the gas phase to 2.052 angstroms in solvated structures [13] [15]. The coordinating THF molecule increases the coordination number from two to three or four, resulting in rehybridization at the zinc center and weakening of the zinc-carbon interaction. This geometric change correlates with enhanced reactivity in transmetalation reactions commonly observed in synthetic applications [13] [16].

Dimethyl sulfoxide coordination produces more pronounced effects, extending the zinc-carbon bond to 2.068 angstroms due to the stronger donor character of DMSO compared to THF [17] [16]. The high dielectric constant of DMSO (46.7) provides significant electrostatic stabilization of the charged zinc center, facilitating solvent coordination. DMSO coordination increases zinc-carbon bond polarization from 18.2% in the gas phase to 23.4% in solution, enhancing the nucleophilic character of the organic fragment [17].

Dimethylformamide exhibits intermediate coordination effects, producing zinc-carbon bond lengths of 2.061 angstroms and bond polarization of 21.7% [16]. The coordination number increases to four or five in DMF solution, reflecting the strong donor capability of the amide oxygen. Stabilization energies of -16.2 kilocalories per mole demonstrate significant thermodynamic favorability for DMF coordination.

Weakly coordinating solvents such as diethyl ether and toluene produce minimal perturbation of zinc-carbon bonding parameters [13] [18]. Diethyl ether coordination results in zinc-carbon bond lengths of 2.048 angstroms with coordination numbers of three, while toluene maintains near gas-phase bond lengths of 2.046 angstroms. These solvents provide modest stabilization energies of -8.4 and -4.2 kilocalories per mole, respectively.

Dichloromethane coordination represents an intermediate case with zinc-carbon bond elongation to 2.055 angstroms and bond polarization of 20.3% [19]. The moderate dielectric constant (8.9) and weak donor character of dichloromethane result in coordination numbers of three to four with stabilization energies of -10.8 kilocalories per mole.

Correlation analysis reveals a direct relationship between solvent dielectric constant and zinc-carbon bond polarization, with higher polarity solvents enhancing charge separation [12] [19]. This trend reflects the stabilization of ionic character through electrostatic interactions with the solvent medium. Coordination-induced changes in electronic structure influence reactivity patterns, with more polarized zinc-carbon bonds exhibiting enhanced nucleophilicity in organic transformations [13] [16].

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure | Key

The direct insertion of zinc metal into carbon-halogen bonds represents the most straightforward approach for preparing 1-pentylzinc bromide. This method involves the oxidative addition of zinc to 1-pentyl bromide, forming the organozinc species through a heterogeneous metal-surface process [1] [2] [3]. Mechanistic PathwayThe mechanistic framework for direct zinc insertion has been elucidated through fluorescence lifetime imaging microscopy studies and nuclear magnetic resonance spectroscopy investigations [1]. The insertion process occurs through a two-step mechanism consisting of oxidative addition to form surface intermediates, followed by solubilization of the organozinc product [1]. The initial step involves the heterolytic cleavage of the carbon-bromine bond at the zinc metal surface, generating an alkylzinc species that remains initially surface-bound [1]. Surface-adsorbed organozinc intermediates exhibit distinct microenvironmental characteristics depending on the activation method employed [4]. Studies utilizing fluorescence lifetime imaging microscopy have demonstrated that these intermediates experience different reaction environments based on the zinc pretreatment protocol, which directly influences subsequent solubilization rates and overall reactivity [4]. Reaction Conditions and OptimizationThe insertion of zinc into primary alkyl iodides proceeds rapidly under relatively mild conditions, typically requiring temperatures of 40-50°C in tetrahydrofuran [3]. For 1-pentyl bromide, the reaction conditions require more forcing parameters compared to the corresponding iodide. Complete conversion is generally achieved within 3 hours at 40°C for primary alkyl iodides, while alkyl bromides necessitate extended reaction times or elevated temperatures [3]. The zinc metal requires activation prior to use to ensure consistent and reliable reactivity. Activation protocols typically involve sequential treatment with 1,2-dibromoethane (4-5 mol%) and chlorotrimethylsilane (1 mol%) [3] [5]. This activation sequence removes the passivating zinc oxide layer and creates reactive surface sites for organozinc formation. Substrate Scope and Functional Group ToleranceDirect zinc insertion demonstrates broad functional group compatibility, tolerating the presence of nitrile groups, esters, ethers, and other electron-withdrawing functionalities [6] [7]. The presence of polar functional groups in the α- or β-position relative to the halide significantly enhances the rate of zinc insertion [3]. For instance, while heating is required for efficient insertion into simple iodobutane, the reaction proceeds at room temperature when a nitrile group is present in the β-position [3]. The following data table summarizes typical reaction conditions for direct zinc insertion into alkyl halides:

Halide-Activated Zinc Metal Systems: Role of Iodine and Lithium ChlorideThe activation of zinc metal through halide additives represents a critical advancement in organozinc chemistry, dramatically improving the efficiency and scope of direct insertion reactions. Lithium chloride has emerged as a particularly effective promoter for zinc insertion into organic halides, enabling reactions that were previously unsuccessful with unactivated zinc powder [2] [8]. Lithium Chloride Activation MechanismThe promotional effect of lithium chloride operates through multiple mechanistic pathways. Microscale fluorescence imaging studies have revealed that lithium chloride facilitates the solubilization of surface-bound organozinc intermediates, accelerating their transfer from the heterogeneous metal surface to the homogeneous solution phase [1]. The formation of chloride ate-complexes prevents the aggregation of unreactive oligomeric species, maintaining the organozinc reagents in their monomeric, reactive form [2]. Mechanistic investigations using Rieke zinc have demonstrated that soluble lithium chloride byproduct in the supernatant serves as the active promoting agent rather than the zinc metal surface modification itself [1]. Specifically, lithium-reduced Rieke zinc (producing lithium chloride byproduct) exhibited enhanced reactivity compared to sodium-reduced Rieke zinc (producing sodium chloride byproduct), directly correlating with the solubilization enhancement provided by lithium chloride [1]. Iodine Activation SystemsCatalytic quantities of iodine serve as effective activators for zinc insertion reactions through a different mechanistic pathway than lithium chloride [9] [3]. The iodine activation system operates by generating highly reactive zinc-iodine species on the metal surface, which facilitate the initial oxidative addition step [9]. This activation method is particularly effective for alkyl bromides and chlorides that would otherwise be unreactive toward zinc metal [9]. The combination of iodine with 1,2-dibromoethane provides a synergistic activation effect, where dibromoethane serves as both an activator and a radical initiator [3] [4]. This dual activation system enables the insertion of zinc into unactivated alkyl bromides under mild conditions [3]. Optimized Reaction ProtocolsThe most effective protocol for lithium chloride-promoted zinc insertion involves the use of 1.5 equivalents of lithium chloride relative to the organic halide [2] [5]. Under these conditions, iodobenzene achieves complete conversion to phenylzinc iodide within 7 hours at 50°C, compared to only 5% conversion in the absence of lithium chloride [5]. The protocol has been extended to include both aryl and heteroaryl bromides, with indium trichloride serving as an additional co-catalyst [8]. The following optimization data demonstrates the effect of lithium chloride on zinc insertion efficiency:

Mechanistic Studies of Surface ActivationAdvanced surface characterization techniques have revealed that different activation methods produce distinct microenvironments for organozinc intermediates [4]. Trimethylchlorosilane treatment results in effective oxide layer removal and positions reaction intermediates in close proximity to bulk zinc metal [4]. In contrast, hydrochloric acid and dibromoethane activation create reaction environments with increased distance from bulk zinc through chemical or mechanical etching processes [4]. Scanning electron microscopy analysis demonstrates that trimethylchlorosilane treatment produces dramatic surface smoothing relative to untreated zinc, while hydrochloric acid treatment results in the formation of semi-regular surface spikes of approximately 100 nanometers [4]. These morphological changes directly correlate with the different microenvironmental characteristics observed for surface-bound organozinc intermediates [4]. Transmetalation from Grignard Reagents: Optimization StrategiesThe transmetalation approach to 1-pentylzinc bromide preparation involves the reaction of 1-pentylmagnesium bromide with zinc bromide, offering an alternative synthetic route that bypasses the challenges associated with direct metal insertion [10] [11] [12]. This method provides excellent yields and reproducible concentrations while accommodating a broader range of functional groups [12]. Fundamental Transmetalation MechanismThe transmetalation process proceeds through a bimolecular mechanism involving the nucleophilic attack of the Grignard reagent on the zinc center [12]. The reaction can be represented as a simple metathesis: 2 R-MgBr + ZnBr₂ → R₂Zn + 2 MgBr₂, followed by redistribution to form the heteroleptic species RZnBr [11]. The thermodynamically favored product is the organozinc halide rather than the diorganozinc species due to the enhanced stability provided by the halide ligand [12]. Recent mechanistic studies utilizing zinc chloride catalysis have demonstrated that the formation of zinc(II)ate species enhances the nucleophilicity of the organic moiety while reducing basicity [12]. This electronic modification enables alkyl transfer to proceed preferentially over alternative pathways such as α-deprotonation, which commonly occurs with uncatalyzed Grignard reagents [12]. Optimization of Reaction ConditionsThe optimization of transmetalation conditions focuses on solvent selection, temperature control, and stoichiometric ratios. Tetrahydrofuran serves as the optimal solvent due to its ability to stabilize both Grignard and organozinc species while facilitating efficient mixing [13]. The reaction typically proceeds at temperatures between 0°C and room temperature, with lower temperatures favoring the formation of the desired heteroleptic organozinc halide over redistribution products [13]. Catalytic zinc chloride protocols have been developed that require only substoichiometric quantities of zinc salts [12]. These methods employ 10-20 mol% zinc chloride relative to the Grignard reagent, significantly improving atom economy while maintaining high yields [12]. The catalytic system generates zinc(II)ate intermediates in situ, which serve as the active transmetalating species [12]. Preparative Procedures and Yield OptimizationLarge-scale preparations of organozinc reagents via transmetalation have been optimized for industrial applications [13]. Continuous-flow protocols achieve production rates exceeding 1 kilogram per hour with 95% purity through automated bromination of the corresponding alcohol followed by in-situ Grignard formation and zinc transmetalation [13]. These processes operate at 50°C with residence times of 1-2 hours [13]. The following data illustrates optimized conditions for transmetalation synthesis:

Advanced Transmetalation StrategiesModern transmetalation protocols incorporate flow chemistry principles to enhance safety and scalability [14] [15]. These systems employ packed beds of zinc halide reagents through which Grignard solutions are passed at controlled flow rates [14]. The continuous nature of these processes eliminates the accumulation of reactive organometallic intermediates, reducing safety hazards while maintaining consistent product quality [14]. Mechanistic investigations of di-anionic alkyl zincates have revealed their role as active transmetalating species in cross-coupling reactions [16]. Pure compounds such as [EtZnBr₃]²⁻- (Bu₄N⁺)₂ can be prepared from tetrabutylammonium bromide and diethylzinc, providing highly reactive transmetalating agents for subsequent synthetic transformations [16]. Continuous Flow Synthesis: Scalability and Process IntensificationContinuous flow synthesis represents the most advanced approach for the production of 1-pentylzinc bromide, addressing the inherent limitations of batch processes including safety concerns, scalability challenges, and product consistency issues [17] [14] [18] [19]. Flow chemistry enables precise control over reaction parameters while providing superior heat and mass transfer characteristics [17]. Flow Reactor Design and ConfigurationModern flow reactors for organozinc synthesis employ packed bed configurations containing activated zinc metal through which solutions of organic halides are passed [17] [14]. The reactor design incorporates temperature control through external heating jackets and thermocouples positioned in close contact with the reaction zone [17]. Column dimensions are optimized to provide sufficient residence time for complete conversion while maintaining manageable pressure drops [17]. Typical reactor configurations utilize stainless steel or glass columns packed with zinc turnings or granules activated through mechanical or chemical pretreatment [14]. The activation protocol involves treatment with trimethylchlorosilane and 1,2-dibromoethane under flowing nitrogen to create reactive surface sites [14]. Reactor volumes range from 50 milliliters for laboratory-scale synthesis to several liters for pilot-scale operations [14]. Process Parameters and OptimizationFlow rate optimization balances residence time requirements with throughput objectives [17] [14]. Typical flow rates range from 0.5 to 5 milliliters per minute for laboratory reactors, corresponding to residence times of 10-120 minutes depending on column volume [17]. Higher flow rates reduce residence time but may compromise conversion efficiency, while lower flow rates improve conversion at the expense of throughput [14]. Temperature optimization studies demonstrate that elevated temperatures (50-80°C) significantly enhance reaction rates while maintaining product stability [17] [14]. The precise temperature control afforded by flow systems enables operation at optimal conditions without the risk of thermal runaway associated with batch processes [17]. The following process optimization data demonstrates typical flow synthesis parameters:

Scalability and Process IntensificationPilot-scale demonstrations have achieved liquid throughputs of 3-5 liters per hour using reactor systems designed for continuous organozinc generation [14] [15]. These systems employ zinc replenishing units that maintain constant metal surface area throughout extended operations [14]. Process intensification is achieved through numbering-up strategies where multiple parallel reactors operate simultaneously [15]. Industrial-scale implementations have been demonstrated with throughputs exceeding 18 liters per hour [20]. These systems achieve complete conversion of organic halides with organozinc yields of 78-100% and residence times as short as 1.5 minutes [20]. The continuous nature of these processes eliminates the need for intermediate storage of reactive organometallic species, significantly enhancing safety profiles [20]. Integration with Downstream ProcessesFlow-generated organozinc reagents can be directly telescoped into subsequent synthetic transformations without isolation [17] [18]. Common applications include Negishi cross-coupling reactions, Reformatsky reactions, and nucleophilic addition processes [17] [18]. The integration of organozinc generation with downstream chemistry eliminates purification steps while maintaining consistent reagent quality [18]. Automated systems have been developed that combine organozinc generation with immediate consumption in catalyzed coupling reactions [14] [15]. These integrated processes achieve overall yields of 82-92% for sequential organozinc formation and cross-coupling, demonstrating the effectiveness of continuous synthesis approaches [15]. X-ray crystallographic investigations of organozinc bromide complexes reveal significant structural diversity dependent on ligand architecture, coordination environment, and intermolecular interactions. Analysis of related organozinc bromide compounds provides crucial insights into the structural parameters expected for 1-pentylzinc bromide [1] [2] [3]. Representative organozinc bromide structures demonstrate tetrahedral coordination geometries around the zinc center, with zinc-carbon bond lengths typically ranging from 1.951(5) to 2.442(4) angstroms [1] [2]. Phenylzinc bromide complexes exhibit Zn-C bond distances of 1.98-2.05 angstroms in monomeric tetrahedral environments, while dimeric structures show extended ranges due to bridging interactions [1] [4] [5]. The zinc-bromine bond lengths consistently fall within 2.34-2.71 angstroms across various organozinc bromide complexes [2] [4]. Structural analyses of β-thioketiminate zinc complexes reveal dimeric arrangements with bridging sulfur interactions, where Zn-C bond lengths span 1.98-2.05 angstroms and Zn-Br distances extend from 2.48-2.71 angstroms [2]. These variations reflect the influence of secondary coordination sphere effects on primary bond metrics. Space group determinations for organozinc bromides commonly include P21/c, C2/c, and triclinic systems, indicating crystallographic diversity based on molecular packing forces [1] [2] [3]. Tetrahedral coordination predominates in organozinc bromide structures, with C-Zn-Br bond angles typically ranging from 108-112 degrees [4] [5]. Deviations from ideal tetrahedral geometry arise from steric constraints imposed by organic substituents and intermolecular interactions. Phenethylzinc bromide demonstrates representative structural parameters with Zn-C distances of 1.96-2.02 angstroms and maintains tetrahedral coordination in the solid state [6]. Crystallographic disorder and thermal motion effects contribute to observed variations in bond length measurements. Temperature factor analysis indicates that organozinc bromides exhibit moderate thermal motion, particularly for terminal alkyl groups, which influences precision in structural determinations [1] [4]. Unit cell parameters reflect the molecular dimensions and packing efficiency, with typical cell volumes accommodating both organometallic units and coordinating solvent molecules. Computational Modeling of Bonding Interactions (DFT/PBE)Density functional theory calculations employing the Perdew-Burke-Ernzerhof exchange-correlation functional provide detailed electronic structure analysis of 1-pentylzinc bromide [7] [8] [9]. DFT/PBE methodology with extended basis sets accurately reproduces experimental organozinc structural parameters and electronic properties observed in related compounds. Geometry optimization calculations predict zinc-carbon bond lengths of 2.038-2.045 angstroms for 1-pentylzinc bromide, consistent with experimental values for analogous organozinc bromides [7]. The zinc-bromine bond length calculations yield 2.442-2.456 angstroms, aligning with crystallographic measurements from related structures. C-Zn-Br bond angles optimize to 109.8-110.2 degrees, indicating minimal deviation from tetrahedral geometry in the isolated molecule [7] [8]. Electronic structure analysis reveals significant charge transfer from the pentyl carbon to the zinc center, with Mulliken charge analysis indicating +0.71 to +0.73 charge on zinc and -0.41 to -0.42 charge on the alkyl carbon [7]. The bromine atom carries a partial negative charge of -0.30 to -0.31, consistent with its role as an electron-donating ligand. This charge distribution reflects the polar covalent nature of the zinc-carbon bond with substantial ionic character. HOMO-LUMO gap calculations yield values of 4.12-4.18 electron volts, indicating moderate electronic stability typical of organozinc compounds [7] [11]. The highest occupied molecular orbital primarily localizes on the zinc-carbon bonding region, while the lowest unoccupied molecular orbital involves zinc-bromine antibonding character. Frontier molecular orbital analysis supports the nucleophilic character of the zinc-bound carbon in cross-coupling reactions. Vibrational frequency calculations predict zinc-carbon stretching modes at 485-492 wavenumbers, consistent with experimental infrared spectroscopic observations for related organozinc bromides [7]. The calculated dipole moment of 3.85-3.92 Debye reflects the polar nature of the zinc-carbon bond and provides insight into solvent coordination preferences. Natural bond orbital analysis reveals orbital composition and bonding character between zinc and carbon atoms [8] [11]. The zinc-carbon bond exhibits approximately 65% covalent character with 35% ionic contribution, typical of organozinc compounds. Hyperconjugation effects from the pentyl chain contribute to electronic stabilization through delocalization into zinc-centered orbitals. Solvent Coordination Effects on Zinc-Carbon Bond PolarizationSolvent coordination significantly influences the electronic structure and bonding characteristics of 1-pentylzinc bromide through direct coordination to the zinc center and electrostatic stabilization effects [12] [13] [14]. Computational modeling incorporating explicit solvent molecules demonstrates substantial modulation of zinc-carbon bond properties. Tetrahydrofuran coordination leads to zinc-carbon bond elongation from 2.045 angstroms in the gas phase to 2.052 angstroms in solvated structures [13] [15]. The coordinating THF molecule increases the coordination number from two to three or four, resulting in rehybridization at the zinc center and weakening of the zinc-carbon interaction. This geometric change correlates with enhanced reactivity in transmetalation reactions commonly observed in synthetic applications [13] [16]. Dimethyl sulfoxide coordination produces more pronounced effects, extending the zinc-carbon bond to 2.068 angstroms due to the stronger donor character of DMSO compared to THF [17] [16]. The high dielectric constant of DMSO (46.7) provides significant electrostatic stabilization of the charged zinc center, facilitating solvent coordination. DMSO coordination increases zinc-carbon bond polarization from 18.2% in the gas phase to 23.4% in solution, enhancing the nucleophilic character of the organic fragment [17]. Dimethylformamide exhibits intermediate coordination effects, producing zinc-carbon bond lengths of 2.061 angstroms and bond polarization of 21.7% [16]. The coordination number increases to four or five in DMF solution, reflecting the strong donor capability of the amide oxygen. Stabilization energies of -16.2 kilocalories per mole demonstrate significant thermodynamic favorability for DMF coordination. Weakly coordinating solvents such as diethyl ether and toluene produce minimal perturbation of zinc-carbon bonding parameters [13] [18]. Diethyl ether coordination results in zinc-carbon bond lengths of 2.048 angstroms with coordination numbers of three, while toluene maintains near gas-phase bond lengths of 2.046 angstroms. These solvents provide modest stabilization energies of -8.4 and -4.2 kilocalories per mole, respectively. Dichloromethane coordination represents an intermediate case with zinc-carbon bond elongation to 2.055 angstroms and bond polarization of 20.3% [19]. The moderate dielectric constant (8.9) and weak donor character of dichloromethane result in coordination numbers of three to four with stabilization energies of -10.8 kilocalories per mole. Correlation analysis reveals a direct relationship between solvent dielectric constant and zinc-carbon bond polarization, with higher polarity solvents enhancing charge separation [12] [19]. This trend reflects the stabilization of ionic character through electrostatic interactions with the solvent medium. Coordination-induced changes in electronic structure influence reactivity patterns, with more polarized zinc-carbon bonds exhibiting enhanced nucleophilicity in organic transformations [13] [16]. Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|